1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
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Overview
Description
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. The specific reaction conditions, such as temperature and choice of acid catalyst, can significantly influence the yield and purity of the final product .
Industrial production methods for this compound may involve optimization of the Fischer indole synthesis or other synthetic routes to ensure scalability and cost-effectiveness. These methods often require precise control of reaction parameters and purification processes to achieve high-quality products suitable for research and industrial applications .
Chemical Reactions Analysis
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups such as halides or nitro groups .
Scientific Research Applications
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, indole derivatives may inhibit enzymes involved in cancer cell proliferation, leading to their use in anticancer therapies .
Comparison with Similar Compounds
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. These differences make it a valuable compound for exploring new synthetic pathways and potential therapeutic applications .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl indole-1,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYAAIGPQOLNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609944 |
Source
|
Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-63-6, 957127-83-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354587-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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